2-[[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4-bromophenol;oxalic acid
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Overview
Description
2-[[4-(2-Bicyclo[221]heptanyl)piperazin-1-yl]methyl]-4-bromophenol;oxalic acid is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4-bromophenol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This often requires specialized equipment and conditions to ensure the reaction’s efficiency and safety. For example, the use of a mercury lamp for photochemical reactions can be technically challenging and requires specific glassware .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4-bromophenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4-bromophenol involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
2-[[4-(2-Bicyclo[221]heptanyl)piperazin-1-yl]methyl]-4-bromophenol is unique due to its specific bicyclic structure and the presence of both a piperazine ring and a bromophenol moiety
Properties
IUPAC Name |
2-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4-bromophenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O.C2H2O4/c19-16-3-4-18(22)15(11-16)12-20-5-7-21(8-6-20)17-10-13-1-2-14(17)9-13;3-1(4)2(5)6/h3-4,11,13-14,17,22H,1-2,5-10,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGPHEBTZATOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=C(C=CC(=C4)Br)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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